molecular formula C18H29N3O B3047451 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea CAS No. 1396750-12-1

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea

Cat. No.: B3047451
CAS No.: 1396750-12-1
M. Wt: 303.4
InChI Key: ZWBSZILANHSQGT-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea is a synthetic urea derivative designed for research applications, particularly in medicinal chemistry and pharmacology. Its molecular structure integrates a cycloheptyl group and a 4-(dimethylamino)phenethyl moiety, a feature associated with biological activity in similar compounds . This specific architecture suggests potential for researchers to explore its interactions with various enzymatic and receptor targets. Preliminary investigation into structurally related arylurea compounds has demonstrated potent inhibitory activity against complex biological systems, such as the complement system, with IC50 values reaching as low as the nanomolar range in optimized analogues . The presence of the dimethylamino group on the phenyl ring may influence the compound's electronic properties and its capacity to engage in hydrogen bonding, which can be critical for binding to biological targets . Researchers can utilize this compound as a key intermediate or a core scaffold for the design and synthesis of novel small-molecule inhibitors. The primary value of this chemical is for research purposes only . It is intended for use in in vitro assays, structure-activity relationship (SAR) studies, and as a building block in synthetic organic chemistry. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-cycloheptyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-21(2)17-11-9-15(10-12-17)13-14-19-18(22)20-16-7-5-3-4-6-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBSZILANHSQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193612
Record name Urea, N-cycloheptyl-N′-[2-[4-(dimethylamino)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396750-12-1
Record name Urea, N-cycloheptyl-N′-[2-[4-(dimethylamino)phenyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396750-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-cycloheptyl-N′-[2-[4-(dimethylamino)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction of cycloheptyl isocyanate with 4-(dimethylamino)phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives with altered functional groups.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea with structurally related urea derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs with Quinazoline Moieties ()

Compounds 40–45 from share the urea backbone but replace the cycloheptyl group with quinazoline-based substituents. Key differences include:

  • Substituent Chemistry: Compound 40 (1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea) features a fluorobenzyl group and a quinazoline-oxy-phenyl chain. The quinazoline moiety likely enhances kinase inhibition (e.g., CSF1R), while the fluorine atom improves metabolic stability .
  • Purity : Compounds 40 and 42 exhibit high purity (99.8% and 99.1%, respectively), suggesting efficient synthesis, whereas 44 (60% purity) indicates challenges with pyridinylmethyl substituents .
  • Biological Relevance: Quinazoline derivatives are often designed for antitumor activity, implying that this compound may lack similar specificity without the quinazoline scaffold .

Bis-Urea Derivative with Cycloheptyl Groups ()

The compound 1,3-Bis((1-cycloheptyl-3-(4-dimethylaminophenyl)ureido)methyl)benzene dihydrochloride shares the cycloheptyl and dimethylaminophenyl motifs but incorporates two urea groups linked via a benzene ring. Key distinctions:

  • Complexity : The bis-urea structure may enhance binding avidity but reduce solubility due to increased molecular weight and rigidity.
  • Synergistic Effects: Dual urea groups could target multiple receptors, whereas the simpler mono-urea structure of this compound may offer better pharmacokinetic profiles .

Cycloheptyl Urea with Hydroxypiperidin Substituent ()

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea replaces the dimethylamino phenethyl group with a hydroxypiperidin-acetylphenyl chain. Differences include:

  • Bioavailability : The acetyl spacer may reduce steric hindrance, enhancing membrane permeability relative to the rigid phenethyl linkage .

Urea Derivatives with Dimethylamino Phenyl Groups ()

The compound 1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea (CAS 85095-61-0) features a dimethylamino phenyl group and a secondary urea linkage. Contrasts with the target compound:

  • Substituent Arrangement : The additional carbamoyl group in ’s compound creates a branched structure, possibly hindering receptor access.
  • Safety Profile : As a regulated substance (100% concentration in SDS), its handling risks differ from simpler urea analogs .

Data Table: Key Comparative Properties

Compound Name Substituents Purity Notable Properties Reference
Target Compound Cycloheptyl, 4-(dimethylamino)phenethyl N/A Steric bulk, electron-donating dimethylamino
Compound 40 () Quinazoline-oxy-phenyl, 4-fluorobenzyl 99.8% High purity, antitumor potential
Bis-Urea Derivative () Dual cycloheptyl-ureido-methylbenzene N/A High avidity, low solubility
Hydroxypiperidin Derivative () Cycloheptyl, 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl N/A Enhanced H-bonding, improved permeability
CAS 85095-61-0 () Dimethylamino phenyl, carbamoylphenylmethyl 100% Branched structure, regulatory concerns

Biological Activity

1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea is a synthetic organic compound categorized as a urea derivative. Its unique structure, characterized by the cycloheptyl group linked to a dimethylaminophenethyl moiety, suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure

The chemical formula of this compound is C17H24N2OC_{17}H_{24}N_2O, with a molecular weight of approximately 288.39 g/mol. The structural representation can be described as follows:

  • Cycloheptyl Group : A seven-membered carbon ring providing hydrophobic characteristics.
  • Dimethylaminophenethyl Moiety : Enhances solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Due to its structural similarity to other known psychoactive compounds, it may modulate neurotransmission pathways, particularly those involving serotonin and dopamine receptors.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

  • Antidepressant Activity : By influencing serotonin levels in the brain.
  • Anxiolytic Effects : Potentially reducing anxiety through modulation of GABAergic pathways.
  • Neuroprotective Properties : Protecting neuronal cells from damage in various models of neurodegeneration.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition against certain cancer cell lines. For instance, preliminary data suggest an IC50 in the low micromolar range against various tumor cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)6.0

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substitutions on the phenyl ring can enhance or diminish activity.
  • Alterations in the urea linkage may affect binding affinity to target receptors.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that:

  • The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases.

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of this compound in animal models. Key findings included:

  • Significant improvement in depressive-like behaviors in rodent models when administered at doses correlating with its IC50 values.
  • Behavioral assays indicated enhanced cognitive function and memory retention, likely due to increased serotonin levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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